Comprehensive Technical Guide: 6-Amino-3-bromo-4-methyl-1H-pyridin-2-one
Comprehensive Technical Guide: 6-Amino-3-bromo-4-methyl-1H-pyridin-2-one
This guide provides an in-depth technical analysis of 6-amino-3-bromo-4-methyl-1H-pyridin-2-one , a specialized heterocyclic building block used in the design of kinase inhibitors (e.g., PIM, SHP2) and other bioactive small molecules.
Introduction
6-Amino-3-bromo-4-methyl-1H-pyridin-2-one is a highly functionalized pyridone scaffold characterized by three distinct reactive centers: an electrophilic carbon-bromide bond at C3, a nucleophilic amino group at C6, and a tautomeric amide/lactim core. This molecule serves as a critical intermediate in fragment-based drug discovery (FBDD), particularly for targeting allosteric sites in phosphatases (e.g., SHP2) and kinases.
The interplay between the electron-donating amino group and the electron-withdrawing carbonyl creates a "push-pull" electronic system, making the C3-position a strategic point for cross-coupling reactions, while the C6-amino group allows for hydrogen bonding interactions or further derivatization.
Structural Analysis & Properties
Tautomerism
Like most 2-pyridones, this molecule exhibits lactam-lactim tautomerism. In the solid state and polar solvents (DMSO, MeOH), the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form. This preference is stabilized by intermolecular hydrogen bonding (dimerization) typical of cis-amides.
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Lactam Form (Dominant): 1H-pyridin-2-one. Essential for hydrogen bond donor/acceptor motifs in protein binding pockets.
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Lactim Form (Minor): Pyridin-2-ol. May become relevant during O-alkylation reactions under basic conditions.
Electronic Environment
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C6-Amino Group: Acts as a strong
-donor, significantly increasing electron density at the ortho (C5) and para (C3) positions. -
C4-Methyl Group: Provides weak inductive donation (+I), further activating the ring and introducing steric bulk that influences regioselectivity during synthesis.
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C3-Bromine: The target halogen. Its position is sterically crowded (flanked by the C2-carbonyl and C4-methyl), which impacts the kinetics of metal-catalyzed cross-couplings (Suzuki-Miyaura).
Regioselectivity Challenges
The synthesis of the 3-bromo isomer presents a specific challenge:
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C5-Position: Sterically accessible and electronically activated (ortho to amino).
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C3-Position: Sterically hindered (between C=O and Me) but electronically activated (para to amino).
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Outcome: Direct bromination of the precursor (6-amino-4-methyl-2-pyridone) often yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products. High-fidelity protocols require precise stoichiometry and temperature control to favor the 3-bromo species or necessitate chromatographic separation.
Synthesis Pathways
The synthesis typically proceeds via the construction of the pyridone ring followed by regioselective functionalization.
Retrosynthetic Analysis
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Target: 6-Amino-3-bromo-4-methyl-1H-pyridin-2-one.
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Precursor: 6-Amino-4-methyl-1H-pyridin-2-one.
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Ring Formation: Condensation of ethyl acetoacetate with cyanoacetamide (Guareschi-Thorpe variant) or malononitrile .
Primary Route: Cyclization & Bromination
This route avoids the use of unstable intermediates and utilizes commercially available starting materials.
Step 1: Pyridone Ring Formation Reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base (e.g., KOH or piperidine) yields 3-cyano-6-hydroxy-4-methyl-2-pyridone .
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Note: To obtain the 6-amino analog directly, malononitrile is often condensed with ethyl acetoacetate to yield 2-amino-3-cyano-4-methyl-6-hydroxypyridine (or its tautomer).
Step 2: Decyanation (Hydrolysis & Decarboxylation) The 3-cyano group is hydrolyzed to the carboxylic acid using strong acid (H₂SO₄/H₂O) and subsequently decarboxylated at high temperature to yield 6-amino-4-methyl-1H-pyridin-2-one .
Step 3: Regioselective Bromination Bromination is performed using N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) at low temperature (0°C to RT) to minimize over-bromination at the C5 position.
Synthesis Workflow Diagram
Caption: Synthesis pathway from acyclic precursors to the target 3-bromo-pyridone, highlighting the critical decarboxylation and bromination steps.
Experimental Protocols
Protocol A: Synthesis of Precursor (6-Amino-4-methyl-1H-pyridin-2-one)
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Reagents: Ethyl acetoacetate (10 mmol), Malononitrile (10 mmol), Piperidine (cat.), Ethanol (20 mL).
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Procedure:
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Mix ethyl acetoacetate and malononitrile in ethanol.
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Add catalytic piperidine and reflux for 4-6 hours.
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Cool to precipitate the intermediate (3-cyano derivative). Filter and dry.
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Suspend the solid in 50% H₂SO₄ and reflux for 12 hours to effect hydrolysis and decarboxylation.
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Neutralize with NaOH to pH 7-8. Collect the precipitate (6-amino-4-methyl-1H-pyridin-2-one).
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Validation: LC-MS (M+H = 125.1).
Protocol B: Regioselective Bromination
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Reagents: 6-Amino-4-methyl-1H-pyridin-2-one (1.0 eq), NBS (1.05 eq), DMF (anhydrous).
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Procedure:
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Dissolve the pyridone precursor in DMF (0.5 M concentration).
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Cool the solution to 0°C in an ice bath.
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Add NBS portion-wise over 30 minutes. Crucial: Slow addition prevents high local concentration of brominating agent, reducing dibromo formation.
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Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.
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Quench with water. The product may precipitate. If not, extract with EtOAc (3x).
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Purification: Recrystallization from EtOH or Flash Chromatography (DCM:MeOH 95:5). Note: The 3-bromo isomer is typically less polar than the 5-bromo isomer due to intramolecular H-bonding with the carbonyl.
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Validation:
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1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically a singlet around 5.5-6.0 ppm). The C5-H signal (singlet) should remain.
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LC-MS: M+H = 203/205 (1:1 Br isotope pattern).
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Reactivity & Applications
This scaffold is a "privileged structure" for designing inhibitors of kinases and phosphatases.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C3-Bromine is the primary handle for diversity.
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Reactivity: The C3 position is sterically hindered by the C4-methyl group. Standard conditions (Pd(PPh₃)₄) may be sluggish.
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Optimization: Use active catalyst systems like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) to overcome steric hindrance.
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Partners: Aryl or heteroaryl boronic acids (e.g., indoles, pyrazoles).
Amide Coupling / N-Functionalization
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C6-Amino: Can be acylated to form amides, though the nucleophilicity is tempered by the electron-deficient ring.
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N1-Lactam Nitrogen: Can be alkylated. Caution: O-alkylation (lactim ether formation) is a competing reaction. Use soft electrophiles (alkyl halides) and non-polar solvents to favor N-alkylation, or use Mitsunobu conditions for O-alkylation.
Reactivity Logic Map
Caption: Functionalization map showing the three primary vectors for chemical modification.
Data Summary Table
| Property | Value / Description |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Exact Mass | 201.9742 (⁷⁹Br) |
| Key NMR Signal | C5-H Singlet (~5.6 ppm in DMSO-d6) |
| Solubility | Soluble in DMSO, DMF, MeOH; Poor in Water, DCM |
| pKa (Predicted) | ~10.5 (Amide NH), ~3.0 (Conjugate acid of NH2) |
| Storage | Store at 2-8°C, protect from light (Br-C bond photosensitivity) |
References
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Synthesis of 6-Aminopyridin-2-ones: Misic-Vukovic, M. et al. "Synthesis and structure of some new 6-substituted-4-methyl-2-pyridones." Journal of the Serbian Chemical Society. Link
- Bromination Regioselectivity: Sato, N. et al. "Studies on Pyridone Derivatives." Journal of Heterocyclic Chemistry.
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Scaffold Utility in SHP2: Chen, Y. et al. "Discovery of Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for aminopyridone scaffolds). Link
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Tautomerism of Pyridones: Beak, P. et al. "The effect of substituents on the pyrido-2-one/hydroxypyridine equilibrium." Journal of the American Chemical Society. Link
